3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine derivatives, including compounds like 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, have shown a broad range of therapeutic applications. The versatility of the piperazine scaffold allows for the design of drugs with varied pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the molecules, highlighting the scaffold's potential in drug discovery for various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Chromen-2-one Derivatives in Synthetic Chemistry
The chromen-2-one core structure, part of the compound , is crucial in synthetic chemistry for producing secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic procedures for chromen-2-one derivatives have been developed. These procedures include Suzuki coupling reactions for biaryl synthesis, which undergo lactonization, and reactions with 3-formylcoumarin. Such synthetic versatility underpins the pharmacological relevance of chromen-2-one derivatives in drug development (Ofentse Mazimba, 2016).
Anti-Mycobacterial Activity
Piperazine derivatives have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The use of piperazine as a vital building block in anti-TB molecules underscores its significance in medicinal chemistry. The design, rationale, and structure-activity relationship of these molecules provide valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Potential in Anticancer Research
A particular focus on 3-styrylchromones and 3-styryl-2H-chromenes has highlighted compounds with high tumor specificity and minimal toxicity towards normal keratinocytes. These findings are pivotal for developing anticancer drugs that provide therapeutic efficacy against human oral squamous cell carcinoma (OSCC) while minimizing adverse effects on normal cells. The structural modification of these lead compounds is a key step towards new anticancer drugs (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).
Properties
IUPAC Name |
3-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHQTSBOSIBHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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